Cas no 1500867-15-1 ((5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine)

(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- EN300-2503854
- (5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine
- 1500867-15-1
-
- MDL: MFCD33522543
- Inchi: 1S/C7H14N4/c1-7(2,3)6-5(4-8)9-11-10-6/h4,8H2,1-3H3,(H,9,10,11)
- InChI Key: KOINQQCYEHJPEY-UHFFFAOYSA-N
- SMILES: N1=C(C(CN)=NN1)C(C)(C)C
Computed Properties
- Exact Mass: 154.121846464g/mol
- Monoisotopic Mass: 154.121846464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 67.6Ų
(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2503854-10g |
(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine |
1500867-15-1 | 10g |
$4667.0 | 2023-09-15 | ||
Enamine | EN300-2503854-5g |
(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine |
1500867-15-1 | 5g |
$3147.0 | 2023-09-15 | ||
Enamine | EN300-2503854-0.1g |
(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine |
1500867-15-1 | 95% | 0.1g |
$956.0 | 2024-06-19 | |
Enamine | EN300-2503854-2.5g |
(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine |
1500867-15-1 | 95% | 2.5g |
$2127.0 | 2024-06-19 | |
Enamine | EN300-2503854-0.05g |
(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine |
1500867-15-1 | 95% | 0.05g |
$912.0 | 2024-06-19 | |
Enamine | EN300-2503854-1g |
(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine |
1500867-15-1 | 1g |
$1086.0 | 2023-09-15 | ||
Enamine | EN300-2503854-0.5g |
(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine |
1500867-15-1 | 95% | 0.5g |
$1043.0 | 2024-06-19 | |
Enamine | EN300-2503854-1.0g |
(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine |
1500867-15-1 | 95% | 1.0g |
$1086.0 | 2024-06-19 | |
Enamine | EN300-2503854-10.0g |
(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine |
1500867-15-1 | 95% | 10.0g |
$4667.0 | 2024-06-19 | |
Enamine | EN300-2503854-0.25g |
(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine |
1500867-15-1 | 95% | 0.25g |
$999.0 | 2024-06-19 |
(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine Related Literature
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
Additional information on (5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine
Research Brief on (5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine (CAS: 1500867-15-1) in Chemical Biology and Pharmaceutical Applications
The compound (5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine (CAS: 1500867-15-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies highlight the role of (5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine as a versatile scaffold in medicinal chemistry. Its triazole core, combined with the tert-butyl group, offers a stable and modifiable structure that can be tailored for specific biological targets. Researchers have explored its utility in the development of kinase inhibitors, antimicrobial agents, and modulators of protein-protein interactions. The compound's ability to act as a bioisostere for amide bonds further enhances its appeal in drug design.
One of the most promising applications of this compound lies in its potential as a building block for covalent inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in targeting cysteine residues in oncogenic proteins, leading to the development of novel anticancer agents. The study reported a significant reduction in tumor growth in preclinical models, with minimal off-target effects, underscoring the compound's therapeutic potential.
In addition to its pharmacological applications, (5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine has been investigated for its role in chemical biology. Its incorporation into probe molecules has enabled researchers to study enzyme mechanisms and cellular pathways with high precision. For instance, a recent Nature Chemical Biology paper described its use in activity-based protein profiling (ABPP), where it served as a key component in identifying novel enzyme targets in inflammatory diseases.
The synthesis of (5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine has also seen advancements. A 2022 report in Organic Letters detailed a streamlined, high-yield synthetic route using copper-catalyzed azide-alkyne cycloaddition (CuAAC), which improved scalability and reduced production costs. This methodological breakthrough is expected to facilitate broader adoption of the compound in both academic and industrial settings.
Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further optimization. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academia and pharmaceutical companies are expected to accelerate the translation of this compound into clinical applications.
In conclusion, (5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine (CAS: 1500867-15-1) represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifunctional nature, combined with recent synthetic and pharmacological advancements, positions it as a valuable tool for both basic research and therapeutic development. Future studies will likely expand its applications, particularly in targeted therapies and precision medicine.
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